In Vitro Antifungal Potency Against Rhizoctonia solani: EC50 Comparison with Commercial Triazole Baseline
A novel 7-difluoromethyl-2-methylthio-5,6,7,8-tetrahydroquinazolin-5-ol derivative (compound 4r) achieved an EC50 of 0.33 μg/mL against Rhizoctonia solani, demonstrating a 2.4-fold improvement over the commercial triazole fungicide Fluquinconazole, which exhibited an EC50 of 0.78 μg/mL in the same mycelial growth inhibition assay [1].
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.33 μg/mL (compound 4r, a 7-difluoromethyl-2-methylthio-tetrahydroquinazolin-5-ol derivative) |
| Comparator Or Baseline | Fluquinconazole (commercial triazole fungicide): EC50 = 0.78 μg/mL |
| Quantified Difference | 2.4-fold more potent (lower EC50) |
| Conditions | Mycelial growth inhibition assay against Rhizoctonia solani, in vitro. |
Why This Matters
This direct comparison demonstrates that the difluoromethyl-tetrahydroquinazoline scaffold can outperform a widely deployed commercial CYP51 inhibitor, offering a clear procurement rationale for resistance-breaking fungicide development.
- [1] Deng, Z.-Q., et al. (2025). J. Agric. Food Chem., 73(38), 24392–24403. View Source
